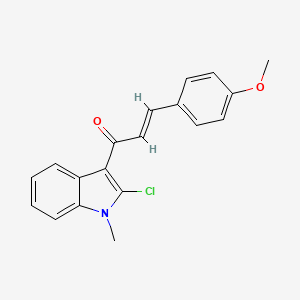![molecular formula C21H19N3O5S B13372618 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13372618.png)
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole is a complex organic compound featuring a unique combination of benzodioxole, dimethoxybenzyl, thiazolo, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and dimethoxybenzyl intermediates, which are then coupled with a thiazolo[2,3-c][1,2,4]triazole core. Key steps include:
Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Preparation of Dimethoxybenzyl Intermediate: This is achieved by methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate.
Coupling Reaction: The benzodioxole and dimethoxybenzyl intermediates are then coupled with a thiazolo[2,3-c][1,2,4]triazole core using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or dimethoxybenzyl moieties using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studying enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A compound with similar structural complexity used in sulfur (VI) chemistry.
Uniqueness
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its combination of benzodioxole, dimethoxybenzyl, thiazolo, and triazole moieties, which confer distinct biological activities and synthetic versatility.
Eigenschaften
Molekularformel |
C21H19N3O5S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yloxymethyl)-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C21H19N3O5S/c1-25-16-5-3-13(8-18(16)26-2)7-15-10-24-20(22-23-21(24)30-15)11-27-14-4-6-17-19(9-14)29-12-28-17/h3-6,8-10H,7,11-12H2,1-2H3 |
InChI-Schlüssel |
VTUVSYCPQAPRGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=CN3C(=NN=C3S2)COC4=CC5=C(C=C4)OCO5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide](/img/structure/B13372536.png)
![2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B13372545.png)
![[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13372547.png)
![8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372557.png)
![[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide](/img/structure/B13372565.png)
![5-benzyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13372566.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B13372582.png)
![3-{[(4-cyanophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B13372587.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372593.png)
![N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13372601.png)
![N-({6-[(E)-2-(2,4-dichlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B13372608.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13372610.png)
![2-[(Dimethylamino)methyl]-6-methoxyphenyl dimethylcarbamate](/img/structure/B13372611.png)
